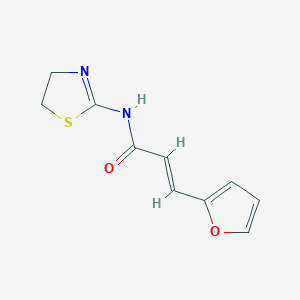![molecular formula C20H14F3NO B5877896 N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)
N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a white solid that is soluble in organic solvents and has a molecular weight of 365.4 g/mol.
Mécanisme D'action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been shown to inhibit the activity of certain enzymes such as phosphodiesterases (PDEs) and protein kinases, which play important roles in cell signaling and regulation. N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has also been shown to activate certain nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid and glucose metabolism.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide can improve glucose tolerance, reduce insulin resistance, and decrease inflammation in animal models of diabetes and obesity. N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in high yield and purity. Another advantage is that it is soluble in organic solvents, which makes it easy to handle in lab experiments. However, one limitation is that N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide is not very stable and can decompose over time, which can affect the reproducibility of lab experiments. Another limitation is that N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cells. Another direction is to explore its potential applications in other fields such as energy storage and conversion. Additionally, further studies are needed to evaluate the safety and efficacy of N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide as a potential drug candidate for the treatment of various diseases. Finally, the development of new synthetic methods for N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide and its derivatives could lead to the discovery of novel compounds with improved properties and applications.
Méthodes De Synthèse
The synthesis of N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide involves the reaction of 4-biphenylcarboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide in high yield and purity.
Applications De Recherche Scientifique
N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields such as material science, organic electronics, and pharmaceuticals. In material science, N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been used as a building block for the synthesis of novel organic semiconductors with high charge carrier mobility and stability. In organic electronics, N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability. In pharmaceuticals, N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been studied as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
Propriétés
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO/c21-20(22,23)17-7-4-8-18(13-17)24-19(25)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEABHHFINTHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]biphenyl-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
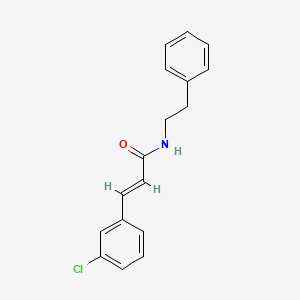
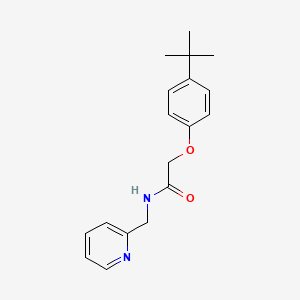
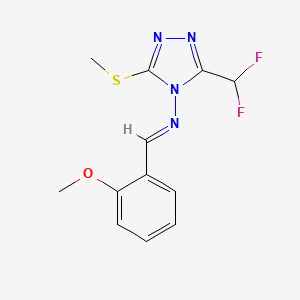
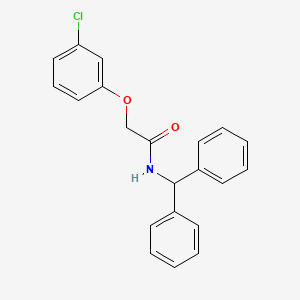
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)
![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B5877912.png)


